![molecular formula C13H16O4 B2722227 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid CAS No. 1909308-82-2](/img/structure/B2722227.png)
3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid is an organic compound with the molecular formula C13H16O4. It is a derivative of benzoic acid, where the carboxyl group is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis, particularly in the protection of functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid typically involves the reaction of 5-methylbenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures . The tert-butoxycarbonyl group is introduced to protect the carboxyl group, preventing it from participating in unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used, depending on the desired functional group to be introduced.
Major Products Formed
Hydrolysis: 5-methylbenzoic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its primary application is as a protecting group for carboxyl groups, allowing chemists to perform selective reactions on other parts of the molecule without interference from the carboxyl group . This compound is also used in the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid involves the protection of the carboxyl group through the formation of a tert-butoxycarbonyl ester. This ester is stable under basic and neutral conditions but can be cleaved under acidic conditions to regenerate the free carboxyl group . The stability of the tert-butoxycarbonyl group is due to the resonance stabilization of the resulting carbocation during cleavage .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonyl)-4-methylbenzoic acid
- 3-(tert-Butoxycarbonyl)-2-methylbenzoic acid
- 3-(tert-Butoxycarbonyl)-5-ethylbenzoic acid
Uniqueness
3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The presence of the methyl group at the 5-position can affect the electronic properties of the molecule, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8-5-9(11(14)15)7-10(6-8)12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTACSGWVINDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2722145.png)
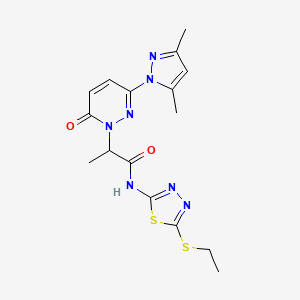
![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)
![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)
![2-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide](/img/structure/B2722150.png)
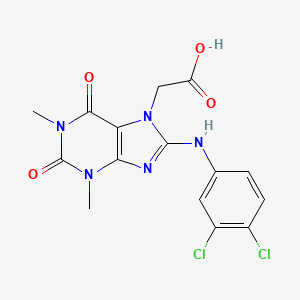
![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)
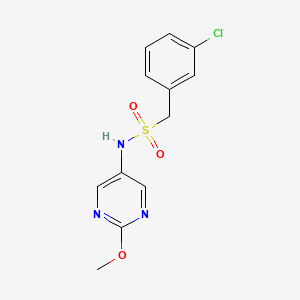
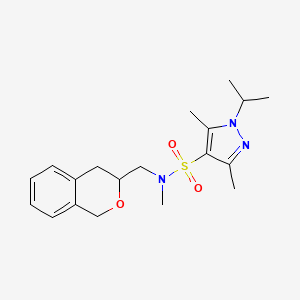
![ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2722156.png)
![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)
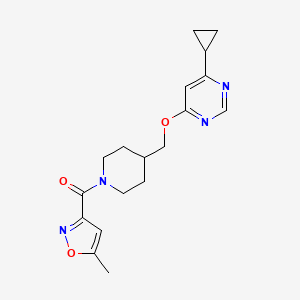

![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)
